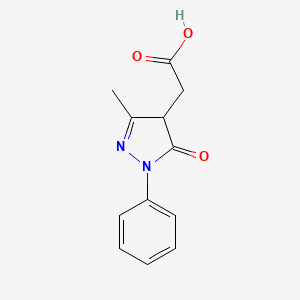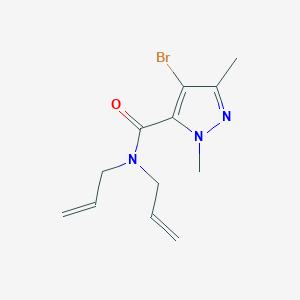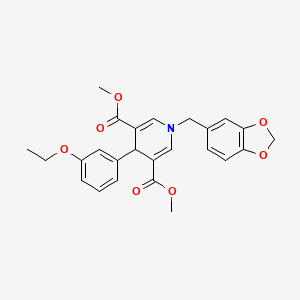![molecular formula C16H26N2O4S B4713282 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide](/img/structure/B4713282.png)
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide
Übersicht
Beschreibung
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide, also known as A-317491, is a synthetic compound that has shown potential in the field of scientific research. This compound belongs to the class of compounds called sulfonylureas, which are known to have various biological activities.
Wirkmechanismus
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide acts by blocking the P2X3 receptor, which is a ligand-gated ion channel that is activated by ATP. The P2X3 receptor is found on sensory neurons and is involved in the transmission of pain signals. By blocking this receptor, this compound reduces the transmission of pain signals, resulting in a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide (CGRP). This compound has also been shown to reduce the activation of glial cells, which are involved in the development of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide in lab experiments is that it is a selective antagonist of the P2X3 receptor, which means that it does not affect other receptors in the body. This makes it a useful tool for studying the role of the P2X3 receptor in pain transmission. One limitation of using this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are a number of future directions for research involving 2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide. One area of research is the development of more selective P2X3 receptor antagonists, which could be used to treat pain without affecting other receptors in the body. Another area of research is the development of novel pain therapies that target the P2X3 receptor. Additionally, this compound could be used as a tool to study the role of the P2X3 receptor in other physiological processes, such as inflammation and immune function.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in the field of scientific research. It has been extensively studied for its potential use in pain management and has been shown to be a selective antagonist of the P2X3 receptor. This compound has a number of biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are a number of future directions for research involving this compound, including the development of more selective P2X3 receptor antagonists and the use of this compound as a tool to study the role of the P2X3 receptor in other physiological processes.
Wissenschaftliche Forschungsanwendungen
2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide has been extensively studied for its potential use in the field of pain management. It has been found to be a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. This compound has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-5-8-17-16(19)11-22-15-7-6-14(9-13(15)4)23(20,21)18-10-12(2)3/h6-7,9,12,18H,5,8,10-11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHGYNMYALNUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4713212.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4713214.png)
![1-(difluoromethyl)-3,5-dimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4713227.png)
![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4713233.png)

![methyl 1-[2-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4713251.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4713270.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4713290.png)
![1-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B4713294.png)

![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)